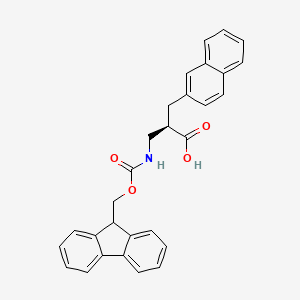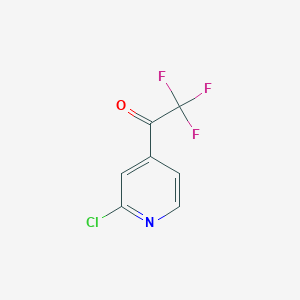
4-Chloro-6-formylpyridine-3-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-formylpyridine-3-boronic acid (4CP3BA) is a small molecule that has recently emerged as a promising tool for the synthesis of a variety of compounds in the laboratory. 4CP3BA has been used in a variety of research applications, ranging from medicinal chemistry to biochemistry. In
科学研究应用
4-Chloro-6-formylpyridine-3-boronic acid has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-Chloro-6-formylpyridine-3-boronic acid has been used to synthesize a variety of small molecule compounds, such as peptides and proteins, which can be used in drug discovery and development. In biochemistry, 4-Chloro-6-formylpyridine-3-boronic acid has been used to synthesize compounds that can be used to study the structure and function of proteins and enzymes. In materials science, 4-Chloro-6-formylpyridine-3-boronic acid has been used to synthesize compounds that can be used to improve the properties of materials, such as strength and durability.
作用机制
The mechanism of action of 4-Chloro-6-formylpyridine-3-boronic acid is based on its ability to form covalent bonds with other molecules. 4-Chloro-6-formylpyridine-3-boronic acid is able to form covalent bonds with a variety of molecules, including small molecules, peptides, and proteins. The formation of covalent bonds enables 4-Chloro-6-formylpyridine-3-boronic acid to bind to and modify the structure and function of other molecules, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-Chloro-6-formylpyridine-3-boronic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-Chloro-6-formylpyridine-3-boronic acid has been shown to increase the activity of enzymes, alter the structure of proteins, and increase the solubility of small molecules. In animal studies, 4-Chloro-6-formylpyridine-3-boronic acid has been shown to increase the activity of enzymes, alter the structure of proteins, and increase the solubility of small molecules. Additionally, 4-Chloro-6-formylpyridine-3-boronic acid has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
实验室实验的优点和局限性
The use of 4-Chloro-6-formylpyridine-3-boronic acid in laboratory experiments offers a number of advantages. 4-Chloro-6-formylpyridine-3-boronic acid is highly efficient and can be easily scaled for larger-scale syntheses. Additionally, 4-Chloro-6-formylpyridine-3-boronic acid is relatively inexpensive and can be stored for long periods of time without degradation. The main limitation of 4-Chloro-6-formylpyridine-3-boronic acid is that it is not suitable for use in human studies due to its potential toxicity.
未来方向
The potential future directions for 4-Chloro-6-formylpyridine-3-boronic acid are numerous. The synthesis of 4-Chloro-6-formylpyridine-3-boronic acid could be optimized for greater efficiency and scalability. Additionally, 4-Chloro-6-formylpyridine-3-boronic acid could be used to synthesize a variety of compounds for use in drug discovery and development. 4-Chloro-6-formylpyridine-3-boronic acid could also be used to study the structure and function of proteins and enzymes in greater detail. Finally, 4-Chloro-6-formylpyridine-3-boronic acid could be used to develop new materials with improved properties, such as strength and durability.
合成方法
4-Chloro-6-formylpyridine-3-boronic acid can be synthesized from the reaction of 4-chloro-6-formylpyridine and 3-boronic acid. The reaction is typically conducted in an aqueous solution at room temperature and can be completed in less than an hour. The reaction is highly efficient, with yields of up to 95%, and is easily scalable for larger-scale syntheses.
属性
IUPAC Name |
(4-chloro-6-formylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO3/c8-6-1-4(3-10)9-2-5(6)7(11)12/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNIXRNQBJFYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C=O)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-formylpyridine-3-boronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)


![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)





![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)
![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)
